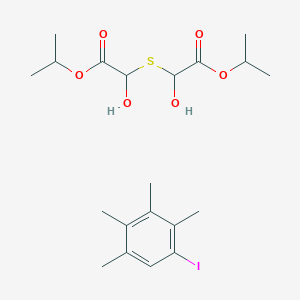
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate is a complex organic compound with significant applications in various fields of scientific research. The compound consists of two distinct parts: 1-Iodo-2,3,4,5-tetramethylbenzene, a derivative of benzene with iodine and methyl groups, and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a sulfanylacetate derivative with hydroxy and oxo groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
For the preparation of propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a multi-step synthetic route is employed. This involves the esterification of propan-2-yl alcohol with 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetic acid under acidic conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions and to handle large volumes of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate can undergo:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: Carboxylic acids, aldehydes.
Hydrolysis: Alcohols, acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxy and oxo groups contribute to its solubility and ability to participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the sulfanylacetate moiety.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate: Similar but without the iodo-tetramethylbenzene component.
Uniqueness
The combination of 1-Iodo-2,3,4,5-tetramethylbenzene and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate in a single molecule provides unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to the individual components.
Eigenschaften
Molekularformel |
C20H31IO6S |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
1-iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H13I.C10H18O6S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)15-7(11)9(13)17-10(14)8(12)16-6(3)4/h5H,1-4H3;5-6,9-10,13-14H,1-4H3 |
InChI-Schlüssel |
ZUSSBOGBCQSHDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC(=O)C(O)SC(C(=O)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















